Photobiotin acetate salt

Nucleic Acid Hybridization Non-Radioactive Detection Northern Blot

Photobiotin acetate salt (CAS 96087-38-6) is a photo-activatable biotin derivative used for the non-radioactive labeling of DNA, RNA, and proteins. It consists of a biotin moiety connected via a charged linker arm to a photoreactive aryl azide group.

Molecular Formula C25H39N9O6S
Molecular Weight 593.7 g/mol
Cat. No. B8194955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotobiotin acetate salt
Molecular FormulaC25H39N9O6S
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)
InChIKeyFFBLNTOMOSLSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photobiotin Acetate Salt: Core Characteristics and Procurement-Relevant Chemical Profile


Photobiotin acetate salt (CAS 96087-38-6) is a photo-activatable biotin derivative used for the non-radioactive labeling of DNA, RNA, and proteins. It consists of a biotin moiety connected via a charged linker arm to a photoreactive aryl azide group . This design enables covalent attachment to biomolecules upon brief irradiation with visible light (260–475 nm) [1], bypassing the need for enzymatic conjugation. The acetate salt form offers enhanced solubility and handling properties. Typical assays confirm purity ≥95% for molecular biology applications .

Why Generic Biotinylation Reagents Cannot Simply Replace Photobiotin Acetate Salt


Generic substitution of Photobiotin acetate salt with alternative biotinylation reagents (e.g., NHS-biotin, psoralen-biotin, or enzymatic methods) is scientifically unsound due to fundamentally different reaction chemistries and target specificities. Photobiotin utilizes photoactivation for non-selective, covalent insertion into nucleic acids and proteins, enabling labeling of molecules lacking amenable functional groups. In contrast, amine-reactive NHS-esters require lysine residues and are inactivated by common buffer components [1]. Psoralen-biotin exhibits preferential intercalation into DNA helices, introducing sequence bias . These mechanistic divergences directly impact labeling efficiency, biological activity retention, and experimental reproducibility. The following quantitative evidence underscores why Photobiotin acetate salt must be selected based on its unique performance profile relative to these specific comparators.

Quantitative Evidence Guide for Photobiotin Acetate Salt: Comparative Performance Data vs. Radioisotopic, NHS-Ester, and Psoralen-Based Alternatives


Sensitivity Comparison: Photobiotin Acetate Salt Matches 32P-Labeled Probes in Nucleic Acid Detection

In direct comparative studies, probes prepared with Photobiotin acetate salt achieved detection sensitivity equivalent to that of conventional 32P-labeled DNA probes. This equivalence was quantitatively demonstrated in both dot-blot and Northern blot formats for target RNA detection [1]. Furthermore, the colorimetric detection limit for target DNA using Photobiotin-labeled probes was established at 0.5 pg, corresponding to 6 × 10⁻¹⁸ mol of target sequence . This sensitivity matches the practical lower limits achievable with radioisotopic methods, providing a safer, more stable alternative without sacrificing analytical performance.

Nucleic Acid Hybridization Non-Radioactive Detection Northern Blot

Biological Activity Retention: Photobiotin Acetate Salt vs. NHS-Biotin for Protein Labeling

A head-to-head comparison of biotinylation methods for the cytokine Interleukin-2 (IL-2) revealed a critical performance divergence. At a biotin-to-protein molar ratio of 100:1, labeling with NHS-biotin resulted in a near-complete loss of IL-2 biological activity. In stark contrast, labeling under identical conditions using Photobiotin acetate salt preserved the majority of the cytokine's biological activity [1]. This demonstrates that while both reagents can biotinylate the protein, Photobiotin's photoactivatable mechanism is far less disruptive to the critical binding domains required for receptor interaction.

Flow Cytometry Protein Biotinylation Receptor Binding Assays

Electrochemical Detectability: Photobiotin Acetate Salt Enables Ultra-Sensitive Streptavidin Quantification

Comparative cyclic voltammetry studies on carbon paste electrodes revealed that Photobiotin acetate salt exhibits two distinct adsorptive electrochemical processes, a property not shared by simpler biotin derivatives like biotin hydrazide (which shows only one anodic, irreversible process). This unique electrochemical signature enables Photobiotin to function as a sensitive reporter molecule. Specifically, the interaction between Photobiotin and streptavidin could be monitored electrochemically, achieving a detection limit for streptavidin of 10⁻¹² M [1].

Biosensor Development Electrochemical Detection Streptavidin-Biotin Binding

High-Impact Application Scenarios for Photobiotin Acetate Salt Based on Quantitative Performance Differentiation


Non-Radioactive Southern, Northern, and Dot-Blot Hybridization for Genomic Analysis

Labs seeking to transition away from 32P-labeled probes without compromising detection sensitivity should procure Photobiotin acetate salt. Its proven sensitivity equivalence to radioisotopic methods in dot-blot and Northern blot formats, coupled with a 0.5 pg DNA detection limit [1], makes it a direct replacement for radioactive probes in routine hybridization workflows. This substitution mitigates radiological safety hazards, extends probe shelf-life, and eliminates radioactive waste disposal costs.

Functional Protein Labeling for Flow Cytometry and Receptor-Ligand Interaction Studies

For flow cytometry assays requiring the detection of functional receptors (e.g., cytokine or growth factor receptors), Photobiotin acetate salt is the reagent of choice over amine-reactive NHS-esters. Quantitative evidence demonstrates that Photobiotin preserves the biological activity of sensitive ligands like IL-2, whereas NHS-biotin at comparable labeling ratios causes significant activity loss [2]. This ensures that the detected signal accurately reflects genuine receptor binding capacity, rather than artifacts of protein denaturation.

Development of Electrochemical Biosensors for High-Sensitivity Protein Detection

Researchers engineering electrochemical biosensors for the detection of avidin, streptavidin, or biotinylated analytes should specify Photobiotin acetate salt. Its unique, dual-peak adsorptive electrochemical behavior on carbon electrodes is quantitatively distinct from other biotin derivatives and enables a streptavidin detection limit of 10⁻¹² M [3]. This property positions Photobiotin as a functional building block for developing next-generation, label-free electrochemical affinity sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Photobiotin acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.